molecular formula C15H16ClN3OS B13109863 1'-(Thiophen-2-YL)spiro[piperidine-4,3'-pyrrolo[3,2-B]pyridin]-2'(1'H)-one hcl

1'-(Thiophen-2-YL)spiro[piperidine-4,3'-pyrrolo[3,2-B]pyridin]-2'(1'H)-one hcl

Cat. No.: B13109863
M. Wt: 321.8 g/mol
InChI Key: AIWXJIFZFVFMJT-UHFFFAOYSA-N
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Description

1’-(Thiophen-2-YL)spiro[piperidine-4,3’-pyrrolo[3,2-B]pyridin]-2’(1’H)-one hydrochloride is a complex heterocyclic compound that features a thiophene ring fused with a spiro piperidine-pyrrolopyridine system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(Thiophen-2-YL)spiro[piperidine-4,3’-pyrrolo[3,2-B]pyridin]-2’(1’H)-one hydrochloride typically involves multi-step organic reactions. Key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

1’-(Thiophen-2-YL)spiro[piperidine-4,3’-pyrrolo[3,2-B]pyridin]-2’(1’H)-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Mechanism of Action

The mechanism of action of 1’-(Thiophen-2-YL)spiro[piperidine-4,3’-pyrrolo[3,2-B]pyridin]-2’(1’H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-(Thiophen-2-YL)spiro[piperidine-4,3’-pyrrolo[3,2-B]pyridin]-2’(1’H)-one hydrochloride is unique due to its complex spiro structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H16ClN3OS

Molecular Weight

321.8 g/mol

IUPAC Name

1'-thiophen-2-ylspiro[piperidine-4,3'-pyrrolo[3,2-b]pyridine]-2'-one;hydrochloride

InChI

InChI=1S/C15H15N3OS.ClH/c19-14-15(5-8-16-9-6-15)13-11(3-1-7-17-13)18(14)12-4-2-10-20-12;/h1-4,7,10,16H,5-6,8-9H2;1H

InChI Key

AIWXJIFZFVFMJT-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12C3=C(C=CC=N3)N(C2=O)C4=CC=CS4.Cl

Origin of Product

United States

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